Cas no 25140-93-6 (2-3-(propan-2-yl)phenoxypropanoic Acid)

2-3-(propan-2-yl)phenoxypropanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-isopropylphenoxy)propanoic acid
- 2-[3-(propan-2-yl)phenoxy]propanoic acid
- IGTSFDFHCYFQCS-UHFFFAOYSA-N
- 2-(3-isopropylphenoxy)propionic acid
- NE22673
- Z228583544
- 2-3-(propan-2-yl)phenoxypropanoic Acid
-
- インチ: 1S/C12H16O3/c1-8(2)10-5-4-6-11(7-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)
- InChIKey: IGTSFDFHCYFQCS-UHFFFAOYSA-N
- ほほえんだ: O(C(C(=O)O)C)C1=CC=CC(=C1)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 213
- トポロジー分子極性表面積: 46.5
2-3-(propan-2-yl)phenoxypropanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-45017-0.5g |
2-[3-(propan-2-yl)phenoxy]propanoic acid |
25140-93-6 | 95% | 0.5g |
$175.0 | 2023-02-10 | |
Enamine | EN300-45017-0.1g |
2-[3-(propan-2-yl)phenoxy]propanoic acid |
25140-93-6 | 95% | 0.1g |
$78.0 | 2023-02-10 | |
Enamine | EN300-45017-2.5g |
2-[3-(propan-2-yl)phenoxy]propanoic acid |
25140-93-6 | 95% | 2.5g |
$440.0 | 2023-02-10 | |
A2B Chem LLC | AV40011-100mg |
2-[3-(Propan-2-yl)phenoxy]propanoic acid |
25140-93-6 | 95% | 100mg |
$118.00 | 2024-04-20 | |
A2B Chem LLC | AV40011-1g |
2-[3-(Propan-2-yl)phenoxy]propanoic acid |
25140-93-6 | 95% | 1g |
$272.00 | 2024-04-20 | |
1PlusChem | 1P019VUZ-10g |
2-[3-(propan-2-yl)phenoxy]propanoic acid |
25140-93-6 | 95% | 10g |
$1254.00 | 2024-05-20 | |
1PlusChem | 1P019VUZ-500mg |
2-[3-(propan-2-yl)phenoxy]propanoic acid |
25140-93-6 | 95% | 500mg |
$264.00 | 2025-03-04 | |
TRC | N756945-25mg |
2-[3-(propan-2-yl)phenoxy]propanoic Acid |
25140-93-6 | 25mg |
$ 50.00 | 2022-06-03 | ||
TRC | N756945-50mg |
2-[3-(propan-2-yl)phenoxy]propanoic Acid |
25140-93-6 | 50mg |
$ 95.00 | 2022-06-03 | ||
TRC | N756945-250mg |
2-[3-(propan-2-yl)phenoxy]propanoic Acid |
25140-93-6 | 250mg |
$ 320.00 | 2022-06-03 |
2-3-(propan-2-yl)phenoxypropanoic Acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-3-(propan-2-yl)phenoxypropanoic Acidに関する追加情報
Research Briefing on 2-3-(propan-2-yl)phenoxypropanoic Acid (CAS: 25140-93-6) in Chemical Biology and Pharmaceutical Applications
2-3-(propan-2-yl)phenoxypropanoic Acid (CAS: 25140-93-6) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and analgesic agents. This briefing provides an overview of the latest research findings, focusing on the compound's chemical properties, biological activities, and therapeutic applications.
The compound, also known as 2-(3-isopropylphenoxy)propanoic acid, has been investigated for its role in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. The study utilized in vitro and in vivo models to assess the compound's pharmacokinetic profile, revealing favorable absorption and distribution characteristics.
Further research has explored the structural optimization of 2-3-(propan-2-yl)phenoxypropanoic Acid to enhance its bioactivity. A team at the University of Cambridge reported the synthesis of novel derivatives with improved selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). These findings were published in Bioorganic & Medicinal Chemistry Letters in early 2024.
In addition to its anti-inflammatory properties, 2-3-(propan-2-yl)phenoxypropanoic Acid has shown promise in the treatment of metabolic disorders. A recent preclinical study highlighted its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in glucose homeostasis and lipid metabolism. This suggests potential applications in managing type 2 diabetes and obesity-related conditions.
The compound's mechanism of action involves the modulation of multiple signaling pathways, including NF-κB and MAPK, which are critical in the regulation of immune responses and cell proliferation. Advanced computational modeling and molecular docking studies have provided insights into its binding interactions with target proteins, facilitating the design of more potent analogs.
Despite these advancements, challenges remain in the clinical translation of 2-3-(propan-2-yl)phenoxypropanoic Acid. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Ongoing research aims to overcome these hurdles through innovative drug delivery systems and combination therapies.
In conclusion, 2-3-(propan-2-yl)phenoxypropanoic Acid (CAS: 25140-93-6) represents a promising candidate for the development of novel therapeutics. Its multifaceted biological activities and potential for structural modification make it a valuable tool in chemical biology and drug discovery. Continued research efforts are expected to unlock its full therapeutic potential, paving the way for new treatment options in inflammation and metabolic diseases.
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